Methyl 4-(cyanomethyl)-3-methoxybenzoate
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Overview
Description
Methyl 4-(cyanomethyl)-3-methoxybenzoate is an organic compound with the molecular formula C11H11NO3. It is a derivative of benzoic acid, featuring a methoxy group at the 3-position, a cyanomethyl group at the 4-position, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyanomethyl)-3-methoxybenzoate typically involves the esterification of 4-(cyanomethyl)-3-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-(cyanomethyl)-3-methoxybenzoic acid+methanolH2SO4Methyl 4-(cyanomethyl)-3-methoxybenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification process while minimizing by-products. Additionally, the reaction conditions, such as temperature and pressure, are optimized to achieve high conversion rates and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyanomethyl)-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 4-(carboxymethyl)-3-methoxybenzoic acid.
Reduction: 4-(cyanomethyl)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(cyanomethyl)-3-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(cyanomethyl)-3-methoxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, the ester group can be hydrolyzed by esterases to produce the corresponding acid and alcohol. The cyanomethyl group can undergo further metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-cyanobenzoate: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Methyl 3-methoxybenzoate: Lacks the cyanomethyl group, affecting its reactivity in oxidation and reduction reactions.
4-(cyanomethyl)-3-methoxybenzoic acid: The acid form of the compound, which has different solubility and reactivity properties.
Uniqueness
Methyl 4-(cyanomethyl)-3-methoxybenzoate is unique due to the presence of both the methoxy and cyanomethyl groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.
Biological Activity
Methyl 4-(cyanomethyl)-3-methoxybenzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a methoxy group and a cyanomethyl group attached to a benzoate structure. The presence of these functional groups contributes to its chemical reactivity and potential biological effects. The compound has a molecular formula of C11H11NO3 and a molecular weight of approximately 205.21 g/mol.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. These interactions can lead to changes in enzymatic pathways and cellular processes. The cyanomethyl group may facilitate interactions with enzymes or receptors, potentially leading to cytotoxic effects in cancer cells or antimicrobial activity against pathogens.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi. This is attributed to its structural similarities with other known antimicrobial agents.
- Anticancer Properties : Studies have shown that compounds with similar structures can induce cytotoxic effects in various cancer cell lines. This compound may inhibit cancer cell proliferation through apoptosis or by disrupting cellular signaling pathways.
Summary of Biological Activities
Activity | Description |
---|---|
Antimicrobial | Inhibits growth of specific bacterial and fungal strains. |
Anticancer | Induces cytotoxic effects in cancer cell lines, potentially through apoptosis. |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by researchers demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting its potential as a novel antimicrobial agent .
- Cytotoxicity Against Cancer Cells : In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming the induction of apoptosis .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound may inhibit specific kinases involved in cell cycle regulation, thereby leading to cell cycle arrest and subsequent apoptosis in cancer cells .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 4-(cyanomethyl)-3-methoxybenzoate |
InChI |
InChI=1S/C11H11NO3/c1-14-10-7-9(11(13)15-2)4-3-8(10)5-6-12/h3-4,7H,5H2,1-2H3 |
InChI Key |
KGDNHKFZIQBZJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)CC#N |
Origin of Product |
United States |
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